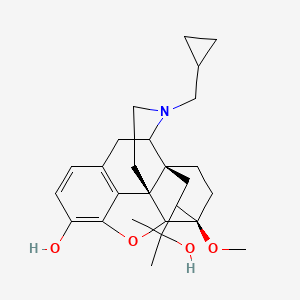
Diprenorphine; M 5050; M 5050 Injection
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RX 5050M: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RX 5050M involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a nucleophilic substitution reaction, where a nucleophile replaces a leaving group on the substrate.
Intermediate Formation: The intermediate compound is then subjected to a series of purification steps to remove impurities and by-products.
Final Reaction: The purified intermediate undergoes a final reaction, often involving a condensation or cyclization process, to form RX 5050M.
Industrial Production Methods: In industrial settings, the production of RX 5050M is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: RX 5050M undergoes various types of chemical reactions, including:
Oxidation: RX 5050M can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving RX 5050M typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where RX 5050M reacts with nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of RX 5050M.
Scientific Research Applications
RX 5050M has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, RX 5050M plays a crucial role in developing new chemical reactions and pathways.
Biology: In biological research, RX 5050M is utilized to study cellular processes and molecular interactions, often serving as a probe or marker.
Medicine: RX 5050M has potential therapeutic applications, including its use as a drug candidate for treating various diseases. It is also employed in drug delivery systems and diagnostic assays.
Industry: In industrial applications, RX 5050M is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of RX 5050M involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes, ultimately resulting in the desired biological or chemical outcome.
Properties
Molecular Formula |
C26H35NO4 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(1S,2S,15R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18?,19?,22?,24-,25+,26-/m1/s1 |
InChI Key |
OIJXLIIMXHRJJH-OVVVRCLCSA-N |
Isomeric SMILES |
CC(C)(C1C[C@@]23CC[C@@]1(C4[C@@]25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


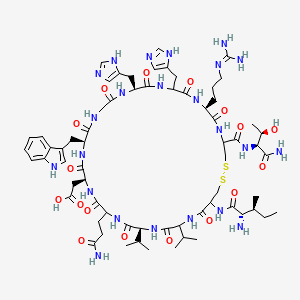
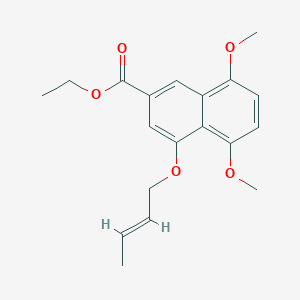
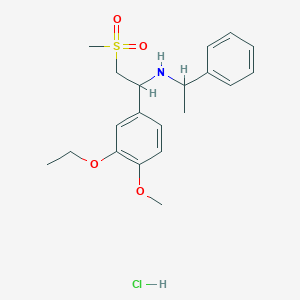
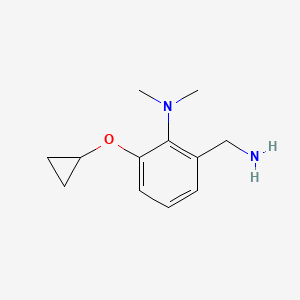
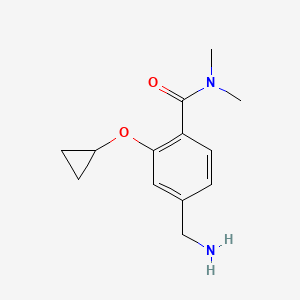



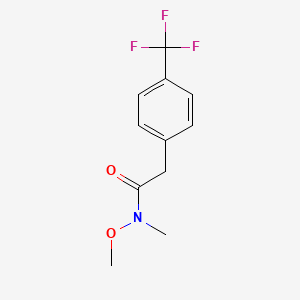
![2-(4-bromo-2-chlorophenoxy)-N-[(4-cyanophenyl)carbamothioyl]acetamide](/img/structure/B14805252.png)
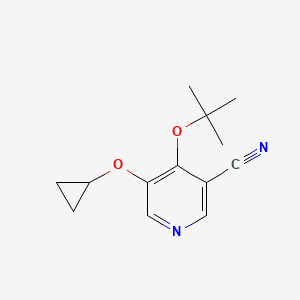


![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805281.png)
